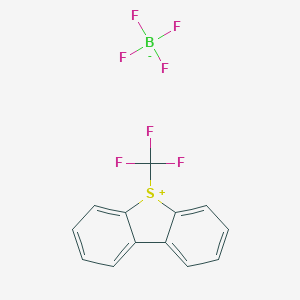

5-(Trifluormethyl)dibenzothiophenium-Tetrafluoroborat

Übersicht

Beschreibung

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate: is a chemical compound known for its utility in trifluoromethylation reactions. It is often referred to as Umemoto’s reagent and is widely used in organic synthesis to introduce trifluoromethyl groups into various substrates. This compound is particularly valued for its ability to facilitate the formation of carbon-fluorine bonds, which are important in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Trifluoromethylation Reagent

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a robust electrophilic trifluoromethylating agent. Its stability and efficiency make it suitable for various trifluoromethylation reactions:

- Electrophilic Trifluoromethylation of β-Keto Esters : This compound has been successfully employed in the phase-transfer-catalyzed electrophilic trifluoromethylation of β-keto esters. The reactions yield high conversion rates, with cyclic substrates achieving yields up to 99% .

- Copper-Catalyzed Trifluoromethylation : It is also used in copper-catalyzed reactions involving aryl boronic acids, allowing for the construction of trifluoromethyl-substituted compounds under mild conditions .

Enantioselective Synthesis

Recent studies have demonstrated the potential for enantioselective electrophilic trifluoromethylation using this reagent. For instance, employing chiral ammonium salts as phase-transfer catalysts has resulted in enantiomeric excess values ranging from 10% to 71%, showcasing its utility in asymmetric synthesis .

Synthesis of Complex Molecules

The compound is instrumental in synthesizing complex molecules, such as:

- Trifluoromethylated Alkenes : Through palladium-catalyzed reactions, it facilitates the formation of trifluoromethyl-substituted alkenes.

- Quaternary Carbon Centers : It enables the construction of quaternary carbon centers via intramolecular decarboxylative allylation reactions .

Case Study 1: Electrophilic Trifluoromethylation of β-Keto Esters

In a notable experiment, β-keto esters were subjected to electrophilic trifluoromethylation using 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate under optimized conditions (DMF solvent, room temperature). The results indicated:

| Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cyclic | 99 | Up to 35 |

| Acyclic | Moderate | Variable |

This study highlights the reagent's effectiveness in achieving high yields with cyclic substrates while demonstrating its limitations with acyclic compounds .

Case Study 2: Enantioselective Trifluoromethylation

A series of experiments were conducted to assess the enantioselectivity of the trifluoromethylation reaction using chiral phase-transfer catalysts. The following results were observed:

| Catalyst Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Quinine-derived | 53 | 71 |

| Hydroquinine-derived | 68 | 19 |

These findings underscore the potential for enhancing enantioselectivity through careful selection of catalysts .

Wirkmechanismus

Target of Action

The primary targets of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate are aryl, heteroaryl, and vinyl boronic acids . These compounds are often used in organic synthesis due to their ability to form carbon-carbon bonds .

Mode of Action

5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate interacts with its targets through a copper-catalyzed process for trifluoromethylation . This reaction is conducted under mild conditions and shows tolerance to moisture and a variety of functional groups .

Biochemical Pathways

The compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes via copper-catalyzed trifluoromethylation of terminal alkenes . This process leads to the formation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters .

Pharmacokinetics

The compound’s molecular weight of 34007 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the formation of trifluoromethyl-substituted alkenes . These compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity.

Action Environment

The action of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate is influenced by environmental factors such as temperature and moisture. The compound is stable under normal storage conditions . The reaction it catalyzes is sensitive to moisture , suggesting that it should be handled under dry conditions to maintain its efficacy.

Biochemische Analyse

Biochemical Properties

It is known that this compound plays a role in the trifluoromethylation of aryl boronic acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to be involved in the trifluoromethylation of aryl boronic acids . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may interact with enzymes or cofactors involved in these pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves the reaction of dibenzothiophene with trifluoromethyl iodide in the presence of a strong base, such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then treated with tetrafluoroboric acid to yield the final compound .

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate undergoes various types of reactions, including:

Electrophilic Trifluoromethylation: This is the primary reaction type, where the compound acts as an electrophilic trifluoromethylating agent.

Substitution Reactions:

Common Reagents and Conditions:

Reagents: Common reagents used with 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate include bases like potassium tert-butoxide, solvents such as dichloromethane, and catalysts like copper or palladium complexes.

Major Products: The major products formed from reactions involving 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Vergleich Mit ähnlichen Verbindungen

Togni’s Reagent: Another electrophilic trifluoromethylating agent, known for its high reactivity and versatility in various trifluoromethylation reactions.

Yagupolskii’s Reagent: A sulfonium-based trifluoromethylating agent, used for introducing trifluoromethyl groups into aromatic compounds.

Shreeve’s Reagent: A triflate-based trifluoromethylating agent, known for its stability and ease of handling.

Uniqueness: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is unique due to its high electrophilicity and ability to introduce trifluoromethyl groups under mild conditions. It is particularly effective in reactions with electron-rich substrates and offers a high degree of selectivity .

Biologische Aktivität

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (CAS No. 131880-16-5) is a compound that has gained attention in the fields of organic chemistry and pharmacology due to its unique trifluoromethyl group. This group is known for enhancing the biological activity and lipophilicity of compounds, making them more suitable for pharmaceutical applications. This article explores the biological activity, mechanisms, and potential applications of this compound, supported by relevant data and findings from various studies.

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is characterized by its molecular formula . The presence of the trifluoromethyl group () significantly influences its chemical behavior, including its reactivity and interaction with biological targets.

Biological Activity

The biological activity of 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate can be attributed to its ability to act as a trifluoromethylating agent. Trifluoromethylation is a process that introduces a trifluoromethyl group into organic molecules, which can enhance their pharmacological properties.

The mechanism by which 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. For example, it has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Binding : The trifluoromethyl group can enhance binding affinity to specific receptors, influencing signaling pathways related to cell growth and apoptosis.

- Metabolic Stability : The incorporation of fluorine atoms can increase metabolic stability, reducing the rate at which the compound is broken down in the body.

Case Studies

Several studies have investigated the biological activity of 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential use as an anticancer agent .

- Antimicrobial Properties : Research indicated that the compound displayed significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound could mitigate neuronal damage in models of neurodegenerative diseases .

Data Tables

Future Directions

Research into 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate should focus on:

- Mechanistic Studies : Further elucidation of its interaction with specific enzymes and receptors.

- In Vivo Studies : Assessing its efficacy and safety in animal models to evaluate potential therapeutic applications.

- Synthesis of Derivatives : Exploring modifications to enhance selectivity and potency against targeted biological pathways.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVISWLINKWMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BF7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380541 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131880-16-5 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate a valuable reagent in organic synthesis?

A1: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a powerful electrophilic trifluoromethylating agent. [] This means it can introduce a trifluoromethyl (CF3) group to electron-rich molecules. The CF3 group is highly desirable in pharmaceuticals and agrochemicals due to its unique properties, including enhanced metabolic stability and lipophilicity.

Q2: Can you provide specific examples of reactions where S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has proven effective?

A2: Certainly! One notable example is its use in the enantioselective electrophilic trifluoromethylation of β-keto esters. [] This reaction, facilitated by chiral nonracemic guanidines, offers a pathway to synthesize chiral molecules containing the trifluoromethyl group, which are highly valuable building blocks for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.